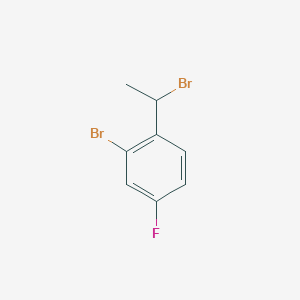

2-Bromo-1-(1-bromoethyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1-bromoethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFCUMCEKRFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 1 1 Bromoethyl 4 Fluorobenzene and Its Analogs

Direct Bromination Approaches

Direct bromination methods involve the introduction of bromine atoms onto a pre-existing aromatic core or side chain. These approaches are fundamental in organic synthesis and can be divided into radical and electrophilic pathways, depending on the target position for bromination.

Radical Bromination at the Benzylic Position

One of the most efficient methods for introducing a bromine atom at the carbon adjacent to the aromatic ring (the benzylic position) is through free radical bromination. This strategy is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. pearson.com The common starting material for this approach would be 2-bromo-1-ethyl-4-fluorobenzene.

The reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (light). pearson.comchemicalbook.com The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which helps to minimize side reactions, such as electrophilic aromatic bromination.

The stability of the benzylic radical is the key factor driving the high regioselectivity of this reaction over substitution at the terminal methyl group of the ethyl side chain. youtube.comstackexchange.com The general trend for radical stability favors substitution at positions that are tertiary, secondary, and then primary, with resonance-stabilized positions like benzylic and allylic being particularly favored. youtube.com

Table 1: Conditions for Radical Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | Carbon tetrachloride (CCl₄) | Reflux | 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene |

Electrophilic Aromatic Bromination on the Fluorobenzene Core

This synthetic route involves the introduction of a bromine atom onto the aromatic ring of a precursor that already contains the 1-bromoethyl side chain, such as 1-(1-bromoethyl)-4-fluorobenzene. This reaction is an electrophilic aromatic substitution (EAS), where an electrophile (Br+) replaces a hydrogen atom on the benzene (B151609) ring. youtube.com

The regiochemical outcome of this bromination is dictated by the directing effects of the substituents already present on the ring: the fluorine atom and the 1-bromoethyl group.

Fluorine: Fluorine is an ortho-, para-director due to its ability to donate lone-pair electrons through resonance, despite its strong inductive electron-withdrawing effect. researchgate.netacs.orgresearchgate.net In electrophilic aromatic substitution, fluorobenzene reacts at a rate similar to benzene itself and directs incoming electrophiles primarily to the para position. acs.orgresearchgate.net

1-Bromoethyl Group: This group is generally considered to be deactivating due to the inductive effect of the bromine atom and is expected to be a meta-director.

Given that the starting material is 4-fluoro-substituted, the para position is already occupied by the fluorine. The fluorine atom will direct the incoming bromine electrophile to the ortho position (position 3 or 5). The 1-bromoethyl group at position 1 will direct to position 3 (meta). Therefore, the bromine is expected to add at the position ortho to the fluorine and meta to the 1-bromoethyl group, which is position 2 or 6. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum tribromide (AlBr₃). youtube.comwikipedia.org

Strategies for Introducing the 1-Bromoethyl Moiety

An alternative to direct bromination at the benzylic position involves the synthesis of the 1-bromoethyl group from other functional groups on the side chain. This can be achieved either by brominating a precursor ethyl side chain or through the conversion of other functional groups.

Bromination of Precursor Ethyl Side Chains

This approach is mechanistically identical to the radical bromination described in section 2.1.1. It involves starting with a fluorinated or bromo-fluorinated ethylbenzene and selectively brominating the benzylic position of the ethyl group. For instance, starting with 1-ethyl-4-fluorobenzene, radical bromination would yield 1-(1-bromoethyl)-4-fluorobenzene. nih.gov A subsequent electrophilic bromination could then install the second bromine atom on the aromatic ring to yield the final product.

Functional Group Interconversions Leading to the Bromoethyl Group

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of synthesizing 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, a key FGI is the conversion of a secondary alcohol to an alkyl bromide.

This pathway would begin with a precursor such as 1-(2-bromo-4-fluorophenyl)ethan-1-ol. This benzylic alcohol can be converted into the desired 1-bromoethyl group using various reagents. Common methods for this transformation include the use of phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). fiveable.me The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is another effective method that often proceeds under mild conditions with an inversion of stereochemistry. fiveable.me

Table 2: Reagents for Converting Secondary Alcohols to Alkyl Bromides

| Reagent(s) | Typical Conditions | Mechanism |

|---|---|---|

| Phosphorus tribromide (PBr₃) | Pyridine, 0 °C to reflux | Sₙ2 (inversion) |

| Thionyl chloride (SOCl₂) | Pyridine or neat | Sₙi (retention) or Sₙ2 (inversion) |

| Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Dichloromethane (CH₂Cl₂) | Sₙ2 (inversion) |

| Hydrogen bromide (HBr) | Concentrated aqueous solution | Sₙ1 or Sₙ2 |

Advanced Synthetic Transformations Involving Bromine and Fluorine

Advanced synthetic methods may offer more streamlined or versatile routes to polyhalogenated compounds like 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene. While specific one-pot syntheses for this exact molecule are not widely documented, general principles of modern organic synthesis can be applied. For example, Sandmeyer-type reactions could be employed to introduce bromine onto the aromatic ring from a precursor aniline. A multi-step synthesis could begin with 4-fluoroaniline, which is then acetylated, brominated, and diazotized, followed by a Sandmeyer reaction to introduce the second bromine. The resulting acetophenone could then be reduced to the alcohol and subsequently converted to the bromoethyl group as described in section 2.2.2.

Furthermore, the strategic use of protecting groups and careful selection of reaction sequences are crucial to manage the chemoselectivity and regioselectivity in molecules with multiple reactive sites. scribd.com The development of catalytic methods for C-H functionalization could also, in principle, provide novel pathways to such compounds, although this remains a specialized area of research.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For polyfunctionalized aromatic compounds like 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene and its analogs, transition metal-catalyzed cross-coupling reactions are indispensable tools. These reactions offer high selectivity and functional group tolerance, allowing for the precise modification of the aromatic core. The presence of multiple halogen atoms (bromine and fluorine) at distinct positions on the benzene ring provides multiple reaction sites that can be selectively functionalized using various catalytic systems.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or pseudohalide. cardiff.ac.uk This methodology is particularly effective for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.com

For substrates analogous to 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, the differential reactivity of the C-Br and C-F bonds can be exploited. The C-Br bond is significantly more reactive towards the palladium catalyst in the initial oxidative addition step compared to the much stronger C-F bond. This allows for selective coupling at the bromine-substituted positions while leaving the fluorine atom intact for potential downstream transformations.

Research has demonstrated the successful Suzuki-Miyaura coupling of various brominated and fluorinated aromatic compounds. For instance, the reaction of 1-bromo-4-fluorobenzene (B142099) with different phenylboronic acids has been achieved using palladium nanoparticles supported on graphene as a heterogeneous catalyst. mdpi.com These reactions typically proceed under mild conditions and show good conversion rates. mdpi.com The general catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Key parameters that influence the efficiency of Suzuki-Miyaura coupling for halogenated aromatics include the choice of catalyst, ligand, base, and solvent system. cardiff.ac.uk Electron-rich and sterically hindered phosphine ligands often enhance catalyst activity and stability. cardiff.ac.uk The use of aqueous solvents can also be an effective and environmentally friendly approach for these couplings. cardiff.ac.uk

Table 1: Examples of Suzuki-Miyaura Coupling with Fluorinated Aryl Bromides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd | K₂CO₃ | H₂O/EtOH | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd | K₂CO₃ | H₂O/EtOH | ~85 |

This table presents illustrative data based on findings for analogous compounds. mdpi.com

Stille Coupling Strategies

The Stille coupling reaction provides another powerful palladium-catalyzed method for creating C-C bonds, utilizing an organotin reagent (organostannane) as the coupling partner for an organic electrophile. wikipedia.org A significant advantage of organostannanes is their stability to air and moisture, and many are commercially available or readily synthesized. wikipedia.org However, a notable drawback is the high toxicity of tin compounds. wikipedia.org

In the context of polyhalogenated benzenes, the Stille reaction offers excellent functional group tolerance and is effective for coupling sp²-hybridized carbon centers. wikipedia.org The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is a key feature, and its rate can be influenced by the organic groups attached to the tin atom. wikipedia.org

For a molecule like 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, the Stille coupling would again be expected to occur selectively at the C-Br bond. The choice of palladium catalyst and ligands is crucial for achieving high yields. Catalytic systems such as Pd(OAc)₂ combined with ligands like Dabco (1,4-diazabicyclo[2.2.2]octane) have been shown to be efficient for coupling various aryl halides, including activated aryl chlorides, with organotin compounds. researchgate.net Site-selective couplings can be achieved in polyhalogenated systems by carefully controlling reaction conditions and leveraging the inherent electronic biases of the substrate. nih.gov

Table 2: General Conditions for Stille Coupling of Aryl Halides

| Aryl Halide Type | Organostannane | Catalyst System | Key Features |

|---|---|---|---|

| Aryl Iodides/Bromides | Aryl-, Alkenyl-, Alkynyl-stannanes | Pd(0) complexes, e.g., Pd(PPh₃)₄ | High reactivity and yields |

| Activated Aryl Chlorides | Aryl-, Alkenyl-stannanes | Pd(OAc)₂/Dabco | Effective for less reactive halides |

This table summarizes general findings in Stille coupling strategies. wikipedia.orgresearchgate.net

Kumada, Hiyama, and Negishi Coupling Applications

Beyond the Suzuki and Stille reactions, other cross-coupling methods are valuable for the synthesis of complex aromatics.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. It is one of the earliest transition metal-catalyzed cross-coupling reactions. While powerful, its application can be limited by the high reactivity of Grignard reagents, which makes them intolerant of many functional groups (e.g., acidic protons). For substrates with robust functional groups, it offers a direct and efficient C-C bond formation pathway. semanticscholar.org

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound as the coupling partner, which is activated by a fluoride source, typically a fluoride salt like TBAF (tetra-n-butylammonium fluoride). This method is advantageous due to the low toxicity, low cost, and high stability of organosilanes. Like other cross-coupling reactions, it is generally catalyzed by palladium complexes. Microwave-assisted Hiyama couplings have been shown to accelerate the reaction, even with less reactive aryl chlorides. semanticscholar.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. jk-sci.com A key advantage of this method is the high functional group tolerance afforded by the moderate reactivity of organozinc compounds. jk-sci.comnih.gov This makes it particularly suitable for the synthesis of complex, highly functionalized molecules. The reaction demonstrates high reactivity and selectivity with few side reactions. jk-sci.com Recent developments have focused on creating highly active catalyst systems that can effectively suppress side reactions like β-hydride elimination, which can be an issue when using secondary alkylzinc reagents. mit.edu

Nucleophilic Aromatic Substitution with Fluorine as a Leaving Group

While the C-F bond is the strongest carbon-halogen bond, making fluorine a poor leaving group in standard aliphatic nucleophilic substitution (Sₙ1 and Sₙ2), it can serve as an effective leaving group in nucleophilic aromatic substitution (SₙAr) under certain conditions. doubtnut.commasterorganicchemistry.com The SₙAr mechanism does not involve the direct cleavage of the C-F bond in the rate-determining step. Instead, the reaction proceeds via a two-step addition-elimination pathway. stackexchange.com

The first step, which is typically rate-limiting, is the nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the aromatic ring, which activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate. stackexchange.com The presence of other electron-withdrawing groups positioned ortho or para to the fluorine atom further enhances this stabilization and accelerates the reaction. masterorganicchemistry.com In the second, faster step, the leaving group (fluoride) is eliminated, and aromaticity is restored. stackexchange.com

For derivatives of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene that contain additional electron-withdrawing groups, SₙAr could be a viable strategy for introducing nucleophiles at the C4 position. The bromine atoms would also contribute to the electron-withdrawing character of the ring, potentially facilitating the substitution. This method allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse array of derivatives. nih.gov

Catalytic Systems in the Synthesis of Halogenated Aromatics

Catalysis is fundamental to the efficient and selective synthesis of halogenated aromatic compounds. Catalytic methods not only facilitate reactions that would otherwise be difficult but also allow for greater control over regioselectivity and functional group compatibility.

Palladium-Catalyzed Synthetic Pathways

Palladium is arguably the most versatile and widely used metal in the catalytic synthesis and functionalization of aromatic compounds. nih.gov Its utility extends from the cross-coupling reactions discussed previously to direct C-H bond activation and halogenation.

Palladium-catalyzed C-H halogenation has emerged as a powerful strategy for the direct introduction of halogen atoms onto an aromatic ring without the need for pre-functionalization. acs.orgacs.org These methods often employ a directing group on the substrate to guide the catalyst to a specific C-H bond, typically in the ortho position. acs.org For example, cyano or azo groups have been used to direct the regioselective bromination or iodination of aryl rings using reagents like N-bromosuccinimide (NBS). acs.orgresearchgate.net The reaction proceeds through the formation of a palladacycle intermediate, followed by reaction with the halogen source.

In addition to C-H functionalization, palladium catalysts are central to C-F bond activation. While challenging due to the bond's strength, palladium-based systems have been developed to mediate the cross-coupling of fluoroaromatics. mdpi.comresearchgate.net These reactions often require specific conditions, such as the use of strong bases or specialized ligands, to facilitate the oxidative addition of the C-F bond to the palladium center. researchgate.net This capability allows for the use of readily available fluoroaromatics as building blocks in synthesis. mdpi.com

The vast majority of C-C bond-forming cross-coupling reactions used to modify halogenated aromatics rely on palladium catalysis. cardiff.ac.uk As detailed in section 2.3.1, reactions like Suzuki-Miyaura, Stille, and Negishi all depend on a Pd(0)/Pd(II) catalytic cycle to couple aryl halides with various organometallic reagents. nih.govwikipedia.org The development of sophisticated ligands has been critical to the success of these reactions, allowing for the coupling of increasingly challenging substrates, such as electron-rich or sterically hindered aryl chlorides, with high efficiency. nih.gov

Comparative Analysis of Synthetic Routes for 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene

There is no single established synthetic route for 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene in the scientific literature. However, several plausible multi-step synthetic pathways can be proposed based on known organic transformations. A comparative analysis of these potential routes highlights the advantages and disadvantages of each approach.

Route A: Friedel-Crafts Acylation followed by Reduction and Halogenations

This route would likely begin with 1-fluoro-3-bromobenzene.

Friedel-Crafts Acylation: Reaction of 1-fluoro-3-bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) would yield 1-(2-bromo-4-fluorophenyl)ethan-1-one.

Reduction: The ketone can be reduced to the corresponding alcohol, 1-(2-bromo-4-fluorophenyl)ethan-1-ol, using a reducing agent like sodium borohydride (NaBH4).

Bromination of the Alcohol: The alcohol can then be converted to the bromoethyl group using a reagent like phosphorus tribromide (PBr3).

An alternative final step would be the bromination of the benzylic position of a 1-(2-bromo-4-fluorophenyl)ethane intermediate.

Route B: Halogenation of a Precursor Alkylbenzene

This approach would start with a commercially available alkylbenzene, such as 1-ethyl-4-fluorobenzene.

Aromatic Bromination: The first step would be the regioselective bromination of the aromatic ring at the position ortho to the ethyl group. This can be challenging due to the directing effects of the ethyl and fluoro groups. A Lewis acid catalyst would likely be required.

Benzylic Bromination: The subsequent step would involve the bromination of the benzylic position of the ethyl group. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator.

Comparative Table of Proposed Synthetic Routes

| Feature | Route A: Friedel-Crafts Acylation | Route B: Halogenation of Alkylbenzene |

| Starting Material | 1-fluoro-3-bromobenzene | 1-ethyl-4-fluorobenzene |

| Number of Steps | 3-4 | 2 |

| Key Reactions | Friedel-Crafts Acylation, Reduction, Bromination | Aromatic Bromination, Benzylic Bromination |

| Potential Challenges | Regioselectivity in Friedel-Crafts acylation, potential for side reactions. | Regioselectivity in aromatic bromination, potential for over-bromination. |

| Advantages | Generally well-established reactions with predictable outcomes. | Fewer steps, potentially more atom-economical. |

Reaction Mechanisms and Reactivity of 2 Bromo 1 1 Bromoethyl 4 Fluorobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in this molecule can occur at two primary sites: the benzylic carbon of the 1-bromoethyl group and the bromine-substituted carbon of the aromatic ring.

Mechanisms (SN1, SN2) at the Benzylic Carbon of the 1-Bromoethyl Group

The bromine atom on the ethyl side chain is at a benzylic position, which significantly influences its reactivity in nucleophilic substitution reactions. Benzylic halides are adept at undergoing both SN1 and SN2 reactions. youtube.comyoutube.com The choice between these pathways is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of the resulting carbocation. libretexts.orgkhanacademy.org

SN1 Mechanism: This unimolecular pathway involves the formation of a carbocation intermediate. chemicalnote.com The benzylic carbocation derived from 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is stabilized by resonance with the adjacent benzene (B151609) ring, making the SN1 pathway favorable, particularly with weak nucleophiles in polar protic solvents. youtube.comlibretexts.org The stability of tertiary carbocations is greater than that of secondary carbocations, which are in turn more stable than primary carbocations. chemicalnote.com The presence of the electron-withdrawing fluorine and bromine atoms on the ring can influence the stability of this carbocation. If the alkyl halide is optically active, the SN1 reaction typically leads to a racemic mixture of products because the planar carbocation can be attacked from either side. chemicalnote.compearson.com

SN2 Mechanism: This bimolecular mechanism involves a backside attack by the nucleophile in a single, concerted step. chemicalnote.com Strong nucleophiles in polar aprotic solvents favor the SN2 pathway. khanacademy.org For secondary benzylic halides like the one , SN2 reactions are possible, though they may compete with E2 elimination, especially in the presence of a strong base. libretexts.orglibretexts.org The reaction proceeds with an inversion of stereochemistry at the chiral center. pearson.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.com

| Reaction Type | Favored by | Solvent | Stereochemistry |

| SN1 | Weak nucleophiles | Polar protic | Racemization |

| SN2 | Strong nucleophiles | Polar aprotic | Inversion |

Reactivity of the Aromatic Bromine towards Nucleophiles

The bromine atom attached directly to the benzene ring is generally unreactive towards nucleophilic substitution under standard conditions. libretexts.orgpressbooks.pub The C-Br bond is strong, and the electron-rich aromatic ring repels incoming nucleophiles. However, under specific conditions, such as the presence of a strong activating group or the use of powerful reagents, nucleophilic aromatic substitution (SNAr) can occur. stackexchange.com The presence of the electron-withdrawing nitro group, for instance, can activate the ring towards nucleophilic attack. stackexchange.com In the case of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, the fluorine atom and the bromoethyl group will influence the electron density of the ring, but typically, forcing conditions would be required for substitution at this position.

Influence of Fluorine on the Reactivity of Adjacent Halogen Atoms

The fluorine atom at the 4-position exerts a significant electronic influence on the reactivity of the molecule. Fluorine is the most electronegative element and has a strong electron-withdrawing inductive effect (-I). stackexchange.com

Effect on the Benzylic Bromine: The -I effect of fluorine deactivates the aromatic ring towards electrophilic attack but can influence the stability of the benzylic carbocation formed during an SN1 reaction. While electron-withdrawing groups generally destabilize carbocations, the resonance effect of the phenyl ring is the dominant factor in stabilizing the benzylic carbocation.

Effect on the Aromatic Bromine: In nucleophilic aromatic substitution (SNAr), a fluorine atom can act as a better leaving group than bromine. This is because the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The high electronegativity of fluorine stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of this step. stackexchange.com

Elimination Reactions

Elimination reactions of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene primarily involve the 1-bromoethyl group and lead to the formation of an alkene. These reactions can proceed through either E1 or E2 pathways and are often in competition with substitution reactions. libretexts.org

E1 and E2 Pathways Involving the 1-Bromoethyl Moiety

E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction. ucalgary.ca Therefore, it is favored by weak bases and polar protic solvents that can stabilize the carbocation. libretexts.org For secondary benzylic halides, E1 reactions can occur, especially under neutral or acidic conditions. libretexts.org

E2 Mechanism: This bimolecular elimination is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the simultaneous formation of a double bond and departure of the bromide ion. libretexts.org Strong, sterically hindered bases favor E2 elimination over SN2 substitution. siue.edu For secondary alkyl halides, strong bases generally promote the E2 pathway. youtube.com

| Reaction Type | Base Strength | Solvent | Intermediate |

| E1 | Weak | Polar protic | Carbocation |

| E2 | Strong | - | None (concerted) |

Regioselectivity and Stereoselectivity in Alkene Formation

The elimination reaction can potentially lead to different isomeric alkenes, and the distribution of these products is determined by regioselectivity and stereoselectivity.

Regioselectivity (Saytzeff vs. Hofmann Elimination): When there are multiple beta-hydrogens that can be removed, the regiochemical outcome of the elimination is important.

Saytzeff's Rule: Generally, the more substituted (and therefore more stable) alkene is the major product. libretexts.orgkhanacademy.org This is known as the Saytzeff (or Zaitsev) product.

Hofmann Elimination: In cases where a sterically bulky base is used, the less sterically hindered proton is preferentially removed, leading to the formation of the less substituted alkene as the major product. siue.edu This is the Hofmann product.

Stereoselectivity (E/Z Diastereomer Ratios): If the resulting alkene can exist as E and Z diastereomers, the stereoselectivity of the reaction becomes a factor. The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group. This can influence the E/Z ratio of the products. The E1 reaction, proceeding through a planar carbocation, is generally not stereospecific and will often lead to a mixture of E and Z isomers, with the more stable E isomer typically predominating. siue.edu

Oxidation and Reduction Chemistry

The presence of multiple reducible and oxidizable sites on 2-bromo-1-(1-bromoethyl)-4-fluorobenzene allows for selective transformations depending on the chosen reagents and reaction conditions.

The carbon atom of the ethyl group directly attached to the benzene ring is known as the benzylic position. This position is particularly susceptible to oxidation if it bears at least one hydrogen atom. masterorganicchemistry.comlibretexts.org In the case of 2-bromo-1-(1-bromoethyl)-4-fluorobenzene, the benzylic carbon is bonded to a hydrogen, a methyl group, and a bromine atom, making it a candidate for oxidative reactions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can be used to oxidize alkyl side chains on a benzene ring. masterorganicchemistry.comyoutube.com These reactions are typically vigorous and result in the cleavage of the entire alkyl chain, converting it into a carboxylic acid group at the point of attachment to the ring. libretexts.org Therefore, the oxidation of 2-bromo-1-(1-bromoethyl)-4-fluorobenzene is expected to yield 2-bromo-4-fluorobenzoic acid. The mechanism for this transformation is complex but proceeds through the formation of a resonance-stabilized benzylic radical intermediate. libretexts.org

| Starting Material | Typical Reagents | Expected Product |

|---|---|---|

| 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | 2-Bromo-4-fluorobenzoic acid |

This molecule possesses two distinct types of carbon-bromine bonds: an aryl bromide (sp² C-Br) and a benzylic alkyl bromide (sp³ C-Br). These bonds exhibit different reactivities, allowing for potential selective reduction.

Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or using metal-free systems. organic-chemistry.orgresearchgate.netorganic-chemistry.org Generally, aryl bromides are less reactive and require more stringent conditions for reduction compared to alkyl bromides. researchwithrutgers.com The benzylic bromide in the side chain is significantly more reactive due to the stability of the benzylic radical or carbocation intermediates that can form upon C-Br bond cleavage. chemistry.coach

This reactivity difference can be exploited for selective dehalogenation. For instance, certain reducing systems, such as phosphonic acid (H₃PO₃) in the presence of iodine (I₂), have been shown to reduce benzylic bromides while leaving aryl halides intact. rsc.org Conversely, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is effective for removing aryl bromides. organic-chemistry.orgresearchwithrutgers.com

| Target Bromide | Relative Reactivity | Potential Selective Reagents | Product of Selective Reduction |

|---|---|---|---|

| Benzylic Bromide | Higher | H₃PO₃ / I₂ | 2-Bromo-1-ethyl-4-fluorobenzene |

| Aryl Bromide | Lower | H₂ / Pd/C (under controlled conditions) | 1-(1-Bromoethyl)-4-fluorobenzene |

Aromatic Reactivity and Substituent Effects

The reactivity of the benzene ring towards electrophilic attack is governed by the electronic properties of its substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. uomustansiriyah.edu.iq The substituents already on the ring determine both the rate of reaction and the position of the incoming electrophile. ucalgary.ca Halogens, like fluorine and bromine, are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles than benzene itself (deactivating). libretexts.orgorganicchemistrytutor.com However, they possess lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. uomustansiriyah.edu.iqorganicchemistrytutor.com

In 2-bromo-1-(1-bromoethyl)-4-fluorobenzene, the vacant positions for substitution are C3, C5, and C6. The directing effects of the existing groups are as follows:

Fluorine (at C4): An ortho-, para-director, it directs incoming electrophiles to its ortho positions, C3 and C5.

Bromine (at C2): An ortho-, para-director, it directs to its ortho position, C3, and its para position, C5.

1-Bromoethyl group (at C1): This alkyl group is generally considered an ortho-, para-director. It directs to its ortho position, C6, and its para position, C5.

The cumulative effect of these substituents makes positions C3 and C5 the most likely sites for electrophilic attack, as they are activated by multiple groups. Position C5, in particular, is targeted by all three substituents, suggesting it may be the most favored site of substitution.

| Substituent | Position | Directing Effect on Vacant Positions |

|---|---|---|

| Electrophile (E⁺) Addition | C3 | Activated (ortho to F, ortho to Br) |

| C5 | Strongly Activated (ortho to F, para to Br, para to bromoethyl) | |

| C6 | Activated (ortho to bromoethyl) |

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. baranlab.org It involves the deprotonation of a proton ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). uwindsor.caorganic-chemistry.org

Both fluorine and bromine can serve as DMGs. Fluorine is recognized as one of the more potent halogen DMGs. researchgate.net Bromine can also direct metalation, but it can also undergo a competing reaction known as halogen-metal exchange, where the organolithium reagent swaps its lithium for the bromine atom. nih.gov In this molecule, the most acidic aromatic protons are those adjacent to the electron-withdrawing halogen atoms. The proton at C3 is positioned ortho to both the C2-bromine and the C4-fluorine. This cumulative acidifying effect makes C3 the most probable site for deprotonation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent with high regioselectivity at the C3 position.

Reactive Intermediates and Cascade Reactions

The 1-bromoethyl group is a key source of reactivity, primarily through the formation of a benzylic carbocation. Loss of the bromide ion from the side chain is facilitated by the ability of the adjacent benzene ring to stabilize the resulting positive charge through resonance. chemistry.coachpearson.com This benzylic carbocation is a critical reactive intermediate that can undergo several subsequent reactions. khanacademy.org

The formation of this carbocation can initiate a cascade reaction, which is a sequence of intramolecular reactions that occur in a single step without the isolation of intermediates. baranlab.org For example, in the presence of a suitable nucleophile, the generated benzylic carbocation could be trapped in an intermolecular fashion (an Sₙ1 reaction). Alternatively, it could trigger a sequence such as an intramolecular cyclization if a nucleophilic group is present elsewhere, or participate in a carbocyclization cascade with another unsaturated component. nih.gov Another possible reaction pathway for the benzylic carbocation is the elimination of a proton (an E1 reaction) to form the corresponding styrene (B11656) derivative, 2-bromo-4-fluoro-1-vinylbenzene. chemistry.coach

Compound Index

| Compound Name |

|---|

| 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene |

| 2-Bromo-1-ethyl-4-fluorobenzene |

| 2-Bromo-4-fluoro-1-vinylbenzene |

| 2-Bromo-4-fluorobenzoic acid |

| 1-(1-Bromoethyl)-4-fluorobenzene |

| n-Butyllithium |

| Chromic acid |

| Iodine |

| Lithium diisopropylamide |

| Phosphonic acid |

| Potassium permanganate |

Formation and Reactivity of Benzyne (B1209423) Intermediates from Ortho-Dihalobenzenes

Benzyne, or 1,2-didehydrobenzene, is a highly reactive and transient species characterized by a formal triple bond within the benzene ring. pw.live This "triple bond" is highly strained because, unlike the linear geometry of typical alkynes with sp-hybridized carbons, the carbons in the benzyne ring are sp2-hybridized, leading to poor sideways overlap of the sp2 orbitals in the plane of the ring. pw.live This inherent strain makes benzyne a powerful electrophile and dienophile.

The generation of benzyne from ortho-dihalobenzenes is a common and effective method. pw.live This process typically involves an elimination-addition mechanism. libretexts.org Treatment of an ortho-dihalobenzene with a strong base or an organometallic reagent leads to the elimination of the two halogen atoms (or a halogen and a hydrogen atom), forming the benzyne intermediate. pw.livesemanticscholar.org For instance, treating o-bromofluorobenzene with magnesium can generate benzyne. ucalgary.ca Similarly, strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can induce dehydrohalogenation. semanticscholar.orgresearchgate.net The choice of halogen atoms influences the reaction conditions; in reactions with bases in aprotic solvents, the order of reactivity for elimination is F > Cl > Br > I. princeton.edu

Once formed, the benzyne intermediate is extremely reactive and will readily react with any available nucleophiles. pw.livesemanticscholar.org If no other trapping agent is present, benzyne will dimerize to form biphenylene. chempedia.info The reaction with nucleophiles can result in cine-substitution, where the incoming nucleophile attaches to the position adjacent to where the leaving group was originally located, a hallmark of a benzyne-mediated reaction. researchgate.net

| Precursor | Reagents and Conditions | Resulting Benzyne | Reference |

|---|---|---|---|

| 1-Bromo-2-fluorobenzene | Mg, THF | Benzyne | ucalgary.ca |

| 1,2-Dichlorobenzene | NaNH₂, liq. NH₃ | Benzyne | researchgate.net |

| 1-Chloro-4-fluorobenzene | LDA, THF | 4-Fluorobenzyne | researchgate.net |

| 1-Bromo-4-fluorobenzene (B142099) | LDA, THF | 4-Fluorobenzyne | researchgate.net |

| 1,2-Diiodobenzene | Photolysis | Benzyne | rsc.org |

Diels-Alder Reactions Involving Benzyne Species

The highly strained triple bond of benzyne makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.org This reactivity provides a powerful tool for the synthesis of complex, polycyclic aromatic compounds. The existence of the transient benzyne intermediate is often confirmed through "trapping" experiments, where a diene is added to the reaction mixture to intercept the benzyne as it forms, yielding a stable Diels-Alder adduct. semanticscholar.orgresearchgate.net

A wide variety of dienes can be used to trap benzynes. Common examples include furan (B31954), cyclopentadiene, and anthracene. chempedia.infonih.gov For example, the reaction of benzyne with furan produces 1,4-dihydronaphthalene-1,4-endoxide. researchgate.net These cycloaddition reactions are synthetically valuable as they allow for the rapid construction of bicyclic systems with an aromatic component. ucalgary.ca

The scope of this reaction has been expanded to more complex systems. For instance, the hexadehydro-Diels-Alder (HDDA) reaction involves the thermal cyclization of a tethered triyne system to generate a benzyne intermediate, which can then be trapped intramolecularly or intermolecularly. wikipedia.orgnih.gov This method allows for the formation of highly functionalized aromatic rings in a single step without the need for strong bases or organometallic reagents. nih.gov The efficiency and versatility of using benzynes in Diels-Alder reactions have made it a cornerstone in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net

| Benzyne Precursor | Diene (Trapping Agent) | Major Product | Reference |

|---|---|---|---|

| Anthranilic Acid/Amyl Nitrite | Furan | 1,4-Dihydronaphthalene-1,4-endoxide | chempedia.inforesearchgate.net |

| Anthranilic Acid/Amyl Nitrite | Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | researchgate.net |

| o-Iodoaryl triflate/TMSCH₂MgCl | Anthracene | Triptycene derivative | nih.gov |

| 1-Bromo-2-fluorobenzene/Mg | Cyclopentadiene | 5,8-Dihydro-5,8-methanonaphthalene | nih.gov |

| Tethered Triyne (HDDA) | Benzene | Benzobarrelene derivative | nih.gov |

Stereochemical Aspects of 2 Bromo 1 1 Bromoethyl 4 Fluorobenzene

Enantiomerism Arising from the 1-Bromoethyl Chiral Center

The carbon atom of the ethyl group that is directly bonded to the bromine atom in 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is a chiral center. This is because it is attached to four different substituents: a hydrogen atom, a bromine atom, a methyl group, and a 2-bromo-4-fluorophenyl group. The presence of this single chiral center means that the compound can exist as a pair of enantiomers.

Enantiomers are non-superimposable mirror images of each other. These two isomers are often designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the groups around the chiral center determines the specific configuration.

Properties of Enantiomers:

| Property | (R)-2-Bromo-1-(1-bromoethyl)-4-fluorobenzene | (S)-2-Bromo-1-(1-bromoethyl)-4-fluorobenzene |

| Molecular Formula | C8H7Br2F | C8H7Br2F |

| Molar Mass | 281.95 g/mol | 281.95 g/mol |

| Boiling Point | Expected to be identical | Expected to be identical |

| Melting Point | Expected to be identical | Expected to be identical |

| Solubility (in achiral solvents) | Expected to be identical | Expected to be identical |

| Optical Rotation | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction |

While most physical properties of enantiomers are identical, their interaction with plane-polarized light is a distinguishing feature. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. Their interaction with other chiral entities, such as enzymes or chiral catalysts, will also differ.

Diastereomeric Considerations in Reaction Products

When a molecule containing a single chiral center, such as 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, undergoes a reaction that introduces a second chiral center, the products can be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional laboratory techniques like chromatography or crystallization.

For example, if 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene were to react with a chiral reagent or be subjected to a reaction that creates a new stereocenter, four possible stereoisomeric products could be formed: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) pair would be enantiomers, as would the (R,S) and (S,R) pair. The relationship between the (R,R) isomer and the (R,S) or (S,R) isomers would be diastereomeric. The relative amounts of the diastereomers formed would depend on the stereoselectivity of the reaction.

Enantioselective Synthesis and Derivatization Strategies

The synthesis of a single enantiomer of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene requires an enantioselective strategy. Such strategies are crucial in fields like pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Potential Enantioselective Synthesis Routes:

From a Chiral Precursor: One common approach is to start with a chiral precursor that already contains the desired stereochemistry. For instance, the enantiomerically pure (R)- or (S)-1-(2-bromo-4-fluorophenyl)ethanol could be converted to the corresponding bromoethyl derivative, likely with inversion of configuration depending on the reaction mechanism (e.g., an SN2 reaction).

Chiral Catalysis: The use of a chiral catalyst can direct a reaction to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a corresponding ketone precursor could yield an enantiomerically enriched alcohol, which can then be converted to the bromide.

Resolution of a Racemic Mixture: A racemic mixture (a 1:1 mixture of both enantiomers) can be separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which are then separated. Subsequently, the resolving agent is removed to yield the pure enantiomers. Another common method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. csfarmacie.czphenomenex.comphenomenex.com

Derivatization for Analysis:

To determine the enantiomeric purity of a sample of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, it can be derivatized with a chiral agent to form diastereomers. These diastereomers can then be analyzed by techniques such as NMR spectroscopy or achiral chromatography, as the signals for the different diastereomers will be distinct.

Configurational Stability and Interconversion Pathways

The configurational stability of the chiral center in 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is an important consideration. The benzylic position of the bromine atom makes it susceptible to nucleophilic substitution reactions. ucalgary.ca The stability of a benzylic carbocation or radical is increased due to resonance with the aromatic ring. ucalgary.camasterorganicchemistry.comchemistrysteps.com

Potential for Racemization:

Racemization is the process by which an enantiomerically pure sample converts into a racemic mixture. For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, this could occur through mechanisms that involve the temporary loss of chirality at the stereocenter.

SN1-type Reactions: In the presence of a polar, protic solvent, the C-Br bond may cleave to form a planar, achiral benzylic carbocation. Subsequent attack by a nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic product. chegg.com The stability of the benzylic carbocation makes this pathway plausible under certain conditions. ucalgary.ca

Radical Reactions: Homolytic cleavage of the C-Br bond, which can be initiated by light or heat, would form a planar benzylic radical. masterorganicchemistry.comchemistrysteps.com Similar to the carbocation, this radical intermediate is achiral, and subsequent reaction would lead to a racemic product.

The likelihood of racemization depends on the reaction conditions, such as temperature, solvent, and the presence of light or radical initiators. Under typical storage conditions, the compound is expected to be configurationally stable.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 1 Bromoethyl 4 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "2-Bromo-1-(1-bromoethyl)-4-fluorobenzene," ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each provide unique and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of "2-Bromo-1-(1-bromoethyl)-4-fluorobenzene" is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Region: The three protons on the benzene (B151609) ring are in different chemical environments and would therefore exhibit separate signals. Due to the electron-withdrawing effects of the bromine and fluorine atoms, these protons would be deshielded and appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The coupling patterns (splitting) of these signals would be complex due to spin-spin interactions with each other and with the fluorine atom. Specifically, one would expect to see doublet of doublets or more complex multiplets for each aromatic proton.

Aliphatic Region: The bromoethyl group would give rise to two signals:

A quartet for the methine proton (-CH(Br)-) around δ 5.2-5.5 ppm. This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

A doublet for the methyl protons (-CH₃) around δ 1.9-2.2 ppm. These three equivalent protons are coupled to the single methine proton, resulting in a doublet (n+1 rule, where n=1).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.8 | Multiplets |

| -CH(Br)- | 5.2 - 5.5 | Quartet |

| -CH₃ | 1.9 - 2.2 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms.

Aromatic Carbons: The six aromatic carbons would appear in the range of δ 110-140 ppm. The carbons directly attached to the electronegative fluorine and bromine atoms would show characteristic chemical shifts. The carbon bearing the fluorine atom (C-F) would exhibit a large chemical shift and would be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon attached to the bromine atom (C-Br) would also have a distinct chemical shift.

Aliphatic Carbons: The two carbons of the bromoethyl group would be found in the upfield region of the spectrum.

The methine carbon (-CH(Br)-) would be expected around δ 40-50 ppm.

The methyl carbon (-CH₃) would appear at a higher field, around δ 20-25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 158 - 165 (doublet) |

| Aromatic C-Br | 115 - 125 |

| Other Aromatic C | 120 - 140 |

| -CH(Br)- | 40 - 50 |

| -CH₃ | 20 - 25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For "2-Bromo-1-(1-bromoethyl)-4-fluorobenzene," a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal would be influenced by the other substituents on the benzene ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of "2-Bromo-1-(1-bromoethyl)-4-fluorobenzene" would be expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would result in several sharp peaks in the region of 1450-1600 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the range of 1250-1000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibrations for both the aromatic and aliphatic bromine would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations would appear in the 900-690 cm⁻¹ region, and their positions can give clues about the substitution pattern of the aromatic ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1250 |

| C-Br Stretch | 500 - 600 |

| Aromatic C-H Bend | 690 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of "2-Bromo-1-(1-bromoethyl)-4-fluorobenzene" is C₈H₇Br₂F.

Molecular Ion Peak: Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The monoisotopic mass of the molecular ion would be approximately 279.89 g/mol .

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include:

Loss of a bromine radical (•Br) from the ethyl side chain, leading to a relatively stable benzylic carbocation.

Loss of the entire bromoethyl group.

Cleavage of the C-Br bond on the aromatic ring.

Loss of an HBr molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should "2-Bromo-1-(1-bromoethyl)-4-fluorobenzene" be obtained in a crystalline form, X-ray crystallography could be employed to determine its precise three-dimensional molecular structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as halogen bonding, within the crystal lattice. However, as of now, there is no publicly available crystal structure data for this compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable in the analysis of synthetic organic compounds for determining purity and separating closely related isomers. For a compound such as 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, which has the potential for positional isomers and byproducts during its synthesis, high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely utilized for the separation, identification, and quantification of non-volatile or thermally labile compounds. nih.govresearchgate.net These techniques are particularly effective for assessing the purity of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene and separating it from its isomers. nsf.govresearchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common approach for halogenated aromatic compounds. sielc.comsielc.com The retention of different isomers would be influenced by their polarity and hydrophobic interactions with the stationary phase. For instance, positional isomers of brominated and fluorinated benzenes can be effectively separated due to subtle differences in their dipole moments and van der Waals interactions. rsc.org

UPLC, an advancement of HPLC, utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption. sielc.comsielc.com This would be particularly advantageous for resolving complex mixtures containing multiple isomers and impurities of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene.

Table 1: Illustrative HPLC and UPLC Conditions for the Analysis of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water (70:30, v/v) | Acetonitrile/Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

| Expected Retention Time | 5.8 min | 2.1 min |

Note: These are hypothetical conditions and would require optimization for a specific sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgnih.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This makes it an ideal method for identifying and quantifying volatile byproducts and impurities that may be present in a sample of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene.

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. Halogenated hydrocarbons are well-suited for GC analysis. nih.govnih.gov

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. nih.govresearchgate.net This is particularly useful for distinguishing between isomers that may have very similar retention times.

Table 2: Representative GC-MS Parameters for the Analysis of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene

| Parameter | GC Conditions | MS Conditions |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | |

| Inlet Temperature | 250 °C | |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | |

| Carrier Gas | Helium at 1.0 mL/min | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Range | 40-400 amu | |

| Expected Retention Time | 12.5 min |

Note: These are hypothetical conditions and would require optimization for a specific sample.

Computational Chemistry and Theoretical Studies on 2 Bromo 1 1 Bromoethyl 4 Fluorobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, DFT calculations are instrumental in determining its three-dimensional structure and understanding the distribution of electrons within the molecule.

Molecular Geometry Optimization: The first step in a typical DFT study involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, the optimized geometry would reveal the precise spatial relationship between the benzene (B151609) ring, the fluorine and bromine substituents, and the bromoethyl side chain. These calculations are often performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), which has been shown to provide reliable geometries for halogenated organic compounds. researchgate.netkarazin.ua

Electronic Structure Analysis: Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, the MEP would likely show negative potential around the electronegative fluorine and bromine atoms, indicating regions susceptible to electrophilic attack. Mulliken charge analysis can also be performed to assign partial charges to each atom, offering a quantitative measure of the electron distribution. researchgate.netkarazin.ua

| Parameter | Calculated Value (Exemplary) |

|---|---|

| C-F Bond Length | 1.35 Å |

| Aromatic C-Br Bond Length | 1.90 Å |

| Aliphatic C-Br Bond Length | 1.95 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Analysis of Bond Dissociation Energies (BDEs) of Carbon-Halogen Bonds

The strength of the carbon-halogen bonds is a key determinant of the chemical reactivity of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, particularly in reactions involving radical intermediates or nucleophilic substitution. DFT calculations can provide reliable estimates of the bond dissociation energies (BDEs) for the C-F, aromatic C-Br, and aliphatic C-Br bonds.

The BDE is calculated as the enthalpy change for the homolytic cleavage of a bond, yielding two radical fragments. The accuracy of these calculations is highly dependent on the chosen computational method. Hybrid DFT functionals, such as B3P86, have been shown to perform well for the calculation of BDEs involving halogens when paired with appropriate basis sets. acs.org

For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, it is expected that the C-F bond would have the highest BDE due to the high electronegativity of fluorine and the strength of the C-F bond. The aromatic C-Br bond is also expected to be relatively strong due to the sp2 hybridization of the carbon atom. The aliphatic C-Br bond in the bromoethyl side chain is likely to be the weakest of the three, making it the most probable site for initial bond cleavage in radical reactions.

| Bond | Calculated BDE (kcal/mol) (Exemplary) |

|---|---|

| C-F | 115 |

| Aromatic C-Br | 85 |

| Aliphatic C-Br | 70 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when scaling factors derived from empirical data are applied. nih.govsemanticscholar.orgnsf.gov For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, these calculations would predict the specific chemical shifts for each unique proton, carbon, and the fluorine atom, aiding in the interpretation of experimental NMR spectra.

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net The predicted IR spectrum for 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene would show characteristic peaks for C-H stretching, C=C stretching of the aromatic ring, and the C-F and C-Br stretching vibrations.

| Spectroscopic Parameter | Predicted Value (Exemplary) |

|---|---|

| ¹⁹F NMR Chemical Shift | -110 ppm |

| Aromatic ¹H NMR Chemical Shifts | 7.0 - 7.5 ppm |

| Aliphatic ¹H NMR Chemical Shift (-CHBr) | 5.2 ppm |

| IR C-F Stretch | 1230 cm⁻¹ |

| IR Aromatic C-Br Stretch | 1050 cm⁻¹ |

Mechanistic Studies of Reactions via Transition State Calculations and Reaction Pathway Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states, which are the high-energy intermediates that connect reactants and products.

For 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, mechanistic studies could focus on reactions such as nucleophilic aromatic substitution or reactions involving the bromoethyl side chain. Transition state theory is the theoretical framework for these studies. ucsb.edu Computational methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm can be used to locate transition state structures. researchgate.netresearchgate.netfossee.inyoutube.com

Once a transition state is located, its structure can be analyzed to understand the key bond-making and bond-breaking events. A frequency calculation on the transition state geometry should yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a critical factor in determining the reaction rate. By mapping out the entire reaction pathway, including any intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. nih.govacs.orglibretexts.orgnih.gov These models are built upon the principle that the reactivity of a molecule is a function of its structural and electronic properties.

For a molecule like 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, a QSRR model could be developed to predict its reactivity in, for example, a cross-coupling reaction. The model would use a set of molecular descriptors as independent variables. These descriptors can be calculated computationally and can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

The Hammett equation is a classic example of a linear free-energy relationship, a type of QSRR, that describes the influence of substituents on the reactivity of aromatic compounds. libretexts.org By developing a QSRR model for a class of compounds that includes 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, it would be possible to predict its reaction rate or equilibrium constant for a given transformation without the need for extensive experimental work.

Conformational Analysis of the Bromoethyl Side Chain

Conformational analysis involves systematically exploring the potential energy surface as a function of the dihedral angles of the side chain. rsc.org This can be done by performing a series of constrained geometry optimizations, where a specific dihedral angle is fixed at various values, and the rest of the molecule is allowed to relax. The result is a potential energy profile that shows the energy of the molecule as a function of the rotation around a particular bond.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

2-Bromo-1-(1-bromoethyl)-4-fluorobenzene serves as a key intermediate in the synthesis of more elaborate organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The differential reactivity of its two bromine atoms—one on the aromatic ring and one on the ethyl side chain—is a cornerstone of its utility. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions.

This dual reactivity allows for a stepwise and controlled introduction of various functional groups. For instance, the benzylic bromine can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to forge new carbon-heteroatom bonds. Subsequently, the less reactive aryl bromide can participate in well-established transformations such as Suzuki, Heck, or Sonogashira coupling reactions. This sequential functionalization provides a powerful strategy for assembling complex molecular frameworks from a single, readily accessible starting material.

The fluorine atom on the aromatic ring also plays a crucial role by modulating the electronic properties of the molecule, which can influence reaction rates and regioselectivity in subsequent synthetic steps.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Primary or Secondary Amine | Substituted Benzylamine Derivative |

| Thiol | Sodium Thiolate | Thioether Derivative |

| Alkoxide | Sodium Methoxide | Ether Derivative |

Table 2: Potential Cross-Coupling Reactions at the Aryl Bromide Site

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Base | Biaryl Derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Styrene (B11656) Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl Alkyne Derivative |

Building Block in the Construction of Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic counterparts are significant targets in materials science and medicinal chemistry due to their unique electronic and photophysical properties. Dihalogenated aromatic compounds are pivotal starting materials for the construction of these extended π-systems through various annulation strategies.

While specific examples utilizing 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene are not extensively documented in publicly available literature, its structure is well-suited for such transformations. For instance, it could theoretically be employed in palladium-catalyzed annulation reactions where it acts as a "three-carbon" synthon after suitable modification. rsc.org More directly, the aryl bromide offers a handle for intramolecular cyclization reactions or for coupling with other aromatic units to build larger, fused ring systems. Bromo-functionalized PAHs are known to be valuable intermediates in cross-coupling reactions for creating donor-acceptor materials with applications in organic electronics. nih.goved.ac.uk

Precursor for the Synthesis of Novel Organofluorine Compounds

The demand for novel organofluorine compounds continues to grow, driven by their increasing importance in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netdiva-portal.org The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is an attractive starting point for the synthesis of more complex organofluorine compounds. The existing fluorine atom serves as a permanent feature of the target molecule, while the two bromine atoms provide sites for further chemical elaboration. Through nucleophilic substitution and cross-coupling reactions, a wide array of fluorinated derivatives can be accessed. For example, replacing the bromine atoms with other functional groups allows for the synthesis of new fluorinated compounds that can be screened for potential biological activity. The synthesis of organofluorine compounds often relies on foundational reactions like halogen exchange or the Schiemann reaction to introduce fluorine into an aromatic ring. nih.govorgsyn.org In this case, the fluorine is already present, allowing chemists to focus on building molecular complexity around the fluorinated core.

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of each starting material. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Similarly, cascade reactions, which involve a series of intramolecular transformations, can quickly build intricate molecular architectures.

The structure of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, with its multiple reactive centers, presents an interesting substrate for the design of novel MCRs or cascade sequences. For instance, one could envision a scenario where the benzylic bromide undergoes an initial reaction with a nucleophile, which then positions another functional group to react with the aryl bromide in an intramolecular fashion. While specific examples involving this compound are not prominent in the literature, its inherent functionality makes it a plausible candidate for such advanced synthetic methodologies.

Derivatization for the Creation of Chemical Libraries

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and biological probes. The generation of these libraries often relies on a common molecular scaffold that can be systematically modified with a variety of chemical building blocks.

2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is an ideal scaffold for combinatorial chemistry and the creation of focused chemical libraries. The sequential and selective reactivity of the two bromine atoms allows for the systematic introduction of two different points of diversity. A library could be constructed by first reacting the benzylic bromide with a set of diverse amines, followed by a Suzuki coupling at the aryl bromide position with a range of boronic acids. This two-dimensional diversification strategy can rapidly generate a large number of unique, fluorinated compounds for biological screening. The ability to perform these reactions in parallel formats makes this approach highly efficient for exploring chemical space around a fluorinated benzene (B151609) core.

Environmental Fate and Degradation Pathways of Organobromine Compounds, Including 2 Bromo 1 1 Bromoethyl 4 Fluorobenzene

Environmental Persistence and Bioaccumulation Potential of Halogenated Aromatics

Halogenated aromatic compounds are recognized for their stability and resistance to degradation, which leads to their persistence in various environmental compartments. nih.govresearchgate.net Many of these compounds are anthropogenic pollutants that can accumulate in the food chain due to their chemical properties. researchgate.net

The key characteristics contributing to their environmental persistence and bioaccumulation include:

Lipophilicity : Halogenated organic compounds are often lipophilic, meaning they have a high affinity for fatty tissues in living organisms. This property facilitates their accumulation in organisms' bodies. nih.gov